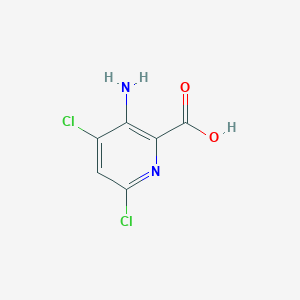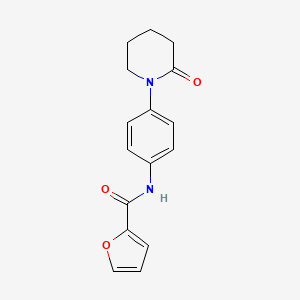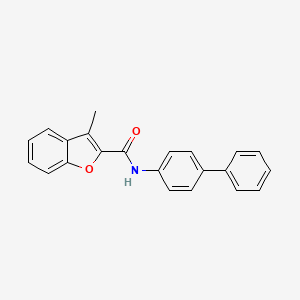
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (N-CHCC-PC) is an organic compound with a wide range of applications in the fields of science and medicine. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of atoms. N-CHCC-PC has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-CHCC-PC has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
科学研究应用
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. It has also been used as a drug delivery agent, as it can form a stable complex with a drug molecule, allowing the drug to be delivered to the target site in a controlled manner.
作用机制
The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is not well understood, but it is thought to involve the formation of a stable complex with the drug molecule. This complex is thought to be stable enough to protect the drug from degradation and allow it to be delivered to the target site in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide are not well understood, but it is thought to have a variety of effects on the body. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer activities, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments, including its low toxicity and its ability to form stable complexes with drug molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to form stable complexes with other molecules.
未来方向
There are a number of potential future directions for N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide. These include further research into its biochemical and physiological effects, its potential applications in medical research, and its use as a drug delivery agent. Additionally, further research into its synthesis and use as a synthetic reagent could lead to the development of new compounds with novel properties. Finally, research into its potential applications in biotechnology could lead to the development of new methods for the production of drugs and other compounds.
合成方法
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane, while the Stille reaction involves the reaction of an organostannane with an alkyl halide. The Ullmann reaction involves the reaction of an organocopper compound with an alkyl halide. All of these methods can be used to synthesize N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in a laboratory setting.
属性
IUPAC Name |
N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVRNBGYHMWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)
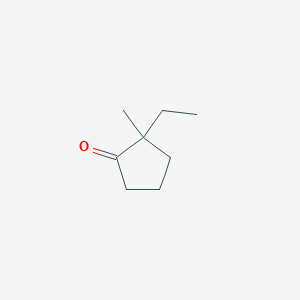


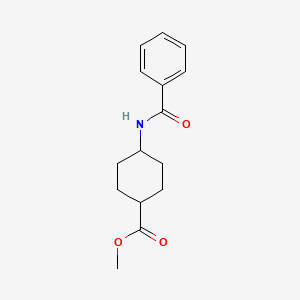
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)




